molecular formula C30H27NO2 B12674153 4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol CAS No. 85586-53-4

4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol

Cat. No.: B12674153
CAS No.: 85586-53-4
M. Wt: 433.5 g/mol
InChI Key: URUDANUCPOPRCH-UHFFFAOYSA-N
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Description

4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol is a complex organic compound known for its unique chemical structure and properties. It is a derivative of bisphenol, characterized by the presence of an imine group and phenylene rings. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol typically involves the reaction of bisphenol A with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol involves its interaction with specific molecular targets. The imine group and phenolic hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity compared to other bisphenol derivatives. This uniqueness makes it valuable in specialized applications where specific interactions with biological or chemical systems are required .

Properties

CAS No.

85586-53-4

Molecular Formula

C30H27NO2

Molecular Weight

433.5 g/mol

IUPAC Name

4-[3-[[3-(4-hydroxyphenyl)-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]amino]-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]phenol

InChI

InChI=1S/C30H27NO2/c32-27-13-9-25(10-14-27)29(17-21-1-2-22(18-29)4-3-21)31-30(26-11-15-28(33)16-12-26)19-23-5-6-24(20-30)8-7-23/h1-16,31-33H,17-20H2

InChI Key

URUDANUCPOPRCH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(CC1(C3=CC=C(C=C3)O)NC4(CC5=CC=C(C4)C=C5)C6=CC=C(C=C6)O)C=C2

Origin of Product

United States

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